molecular formula C11H17N3OS2 B12027775 4-amino-3-ethyl-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione CAS No. 618072-05-2

4-amino-3-ethyl-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione

Cat. No.: B12027775
CAS No.: 618072-05-2
M. Wt: 271.4 g/mol
InChI Key: ZPFFCCWMGFBOSX-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 4-amino-3-ethyl-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione (CAS: 618072-05-2) is a thiazole derivative with the molecular formula C₁₁H₁₇N₃OS₂ and a molecular weight of 271.4 g/mol . Its structure features:

  • A 1,3-thiazole-2(3H)-thione core.
  • An amino group at position 3.
  • An ethyl group at position 2.
  • A piperidinylcarbonyl group at position 4.

Properties

CAS No.

618072-05-2

Molecular Formula

C11H17N3OS2

Molecular Weight

271.4 g/mol

IUPAC Name

(4-amino-3-ethyl-2-sulfanylidene-1,3-thiazol-5-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C11H17N3OS2/c1-2-14-9(12)8(17-11(14)16)10(15)13-6-4-3-5-7-13/h2-7,12H2,1H3

InChI Key

ZPFFCCWMGFBOSX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(SC1=S)C(=O)N2CCCCC2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Thiazole Family

Table 1: Structural and Functional Comparisons
Compound Name / Structure Molecular Formula Key Substituents Biological Activity (if reported) Synthesis Method (Reference)
Target Compound : 4-amino-3-ethyl-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione C₁₁H₁₇N₃OS₂ 4-NH₂, 3-C₂H₅, 5-piperidinylcarbonyl Not explicitly reported in evidence Likely via multicomponent catalysis
5-(3,4-Dichlorophenyl)-3-(piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione (5a-5k) Variable Oxadiazole core, 3,4-dichlorophenyl Antimicrobial, cytotoxic Mannich reaction in alcoholic media
5-(4-Methoxybenzylideneamino)-1,3,4-thiadiazole-2(3H)-thione C₉H₈N₄OS₂ Thiadiazole core, 4-methoxybenzylidene COX-2 inhibition (IC₅₀ = 0.24 µM) Condensation with amino acids
3-((1H-indol-3-yl)methyl)thiazole-2(3H)-thione (Compound 10) C₁₁H₈N₂S₂ Indole-substituted thiazole Not reported Reflux with gramine in ethanol
4-amino-5-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione C₁₇H₁₄N₄OS₂ Benzimidazole, 4-methoxyphenyl Not reported Unspecified

Key Differences in Functional Groups and Bioactivity

Core Heterocycle :

  • The target compound’s thiazole-2(3H)-thione core differs from oxadiazole (e.g., compounds 5a-5k ) and thiadiazole derivatives (e.g., COX-2 inhibitors ). Thiazoles generally exhibit greater metabolic stability than oxadiazoles due to reduced ring strain .

Substituent Effects: The piperidinylcarbonyl group at position 5 enhances lipophilicity compared to morpholine derivatives (e.g., 4-amino-3-ethyl-5-(4-morpholinylcarbonyl)-1,3-thiazole-2(3H)-thione; MW = 273.4) . This may improve blood-brain barrier penetration.

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